Superior Potency Against Autotaxin in Isolated Enzyme and Human Whole Blood Assays
PF-8380 exhibits a 46.8-fold improvement in potency compared to the clinical candidate GLPG1690 (Ziritaxestat) in an isolated enzyme assay . Its high potency is maintained in a more physiologically relevant human whole blood assay, demonstrating a ~1.3-fold improvement over the optimized tool compound BI-2545 [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | Isolated enzyme: 2.8 nM; Human whole blood: 101 nM |
| Comparator Or Baseline | GLPG1690 (Ziritaxestat): Isolated enzyme IC₅₀ = 131 nM; BI-2545: Human whole blood IC₅₀ = 132 nM |
| Quantified Difference | PF-8380 is 46.8x more potent than GLPG1690 in the isolated enzyme assay and 1.3x more potent than BI-2545 in human whole blood. |
| Conditions | Isolated enzyme assay using FS-3 substrate; Human whole blood assay measuring LPA reduction after 2-hour incubation. |
Why This Matters
This demonstrates PF-8380's exceptionally high intrinsic activity against its target and robust potency in a complex biological matrix, establishing it as a high-confidence chemical probe for both biochemical and cell-based studies.
- [1] Kuttruff CA, Ferrara M, Bretschneider T, et al. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. ACS Med Chem Lett. 2017;8(12):1252-1257. View Source
